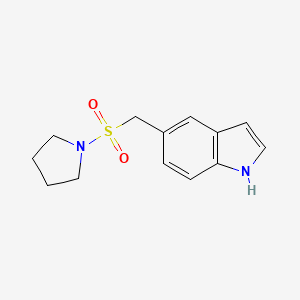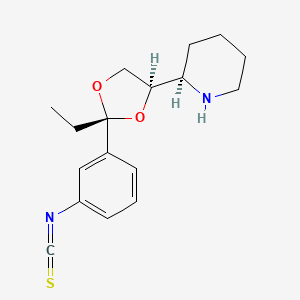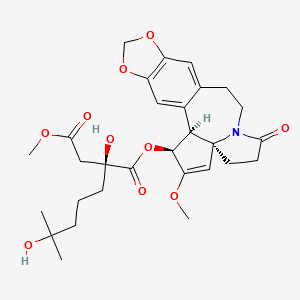
2-Hydroxy-3-(3-phenylpropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-phenylpropyl)benzoic acid is a chemical compound that contains a total of 36 bonds: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl . It is an analog of the general anesthetic compound, propofol .
Molecular Structure Analysis
The molecular structure of this compound includes 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Applications : This compound is used as a starting material for the synthesis of 3-phenyl-2-naphthols and naphthoquinones, which have applications in the development of novel pharmaceuticals (Martínez et al., 2005).
Biosynthesis Pathways : It serves as an intermediate in the biosynthesis of benzoic and salicylic acids, crucial for the metabolic pathways in plants (Jarvis et al., 2000).
Biological Activity in Marine-Derived Fungi : Phenyl ether derivatives isolated from marine-derived fungi, which include structural analogues of this compound, show significant antioxidant activity (Xu et al., 2017).
Antibacterial Properties : Certain derivatives of 3-hydroxy benzoic acid, structurally related to this compound, exhibit promising antibacterial activity, which can be leveraged in the development of new antibiotics (Satpute et al., 2018).
Metabolism and Biodegradation : This compound is involved in the metabolic degradation pathways of complex organic compounds, like biphenyl, by microorganisms such as Pseudomonas putida (Catelani et al., 1973).
Natural Product Synthesis : It is a precursor or intermediate in the synthesis of natural phenolic compounds, which have various applications in pharmacology and biochemistry (Bader et al., 2011).
Electrochemical Applications : The electrochemical properties of derivatives of hydroxy benzoic acids, including this compound, are studied for applications in analytical chemistry, particularly in the study of oxidation and reduction processes (Mandić et al., 2004).
Drug Metabolism Studies : The compound has been used in research to understand drug metabolism and the formation of metabolites in biological systems (Horie & Baba, 1979).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-3-(3-phenylpropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-13(10-5-11-14(15)16(18)19)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11,17H,4,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXPMBNBZLRET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(C(=CC=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)







